tert-butyliminotantalum;diethylazanide

Thermal stability ALD precursor Ligand decomposition

TBTDET is the thermally most stable liquid Ta precursor (TBTDET > PDMAT > TBTEMT), delivering the lowest film resistivity (230 μΩ cm) among single-source ALD/CVD precursors for TaN. Its imido ligand ensures controlled surface reactions for conformal high-aspect-ratio coverage. At ≤275°C, it yields Ta₂O₅ with lower carbon than TBDETCp. Supplied as a liquid for consistent bubbler delivery without PDMAT's solid-handling drawbacks. Effective work function 4.4–4.6 eV suits NMOS threshold tuning.

Molecular Formula C16H39N4Ta-3
Molecular Weight 468.46 g/mol
Cat. No. B13388462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyliminotantalum;diethylazanide
Molecular FormulaC16H39N4Ta-3
Molecular Weight468.46 g/mol
Structural Identifiers
SMILESCC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Ta]
InChIInChI=1S/C4H9N.3C4H10N.Ta/c1-4(2,3)5;3*1-3-5-4-2;/h1-3H3;3*3-4H2,1-2H3;/q;3*-1;
InChIKeyOAUVVCYTHMBYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyliminotantalum;Diethylazanide (TBTDET): Procurement-Grade Overview for ALD/CVD Precursor Selection


tert‑Butyliminotantalum;diethylazanide (TBTDET, Ta(NtBu)(NEt₂)₃, CAS 169896‑41‑7) is a liquid organotantalum precursor used for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of TaN and Ta₂O₅ thin films in semiconductor manufacturing [1]. It features a Ta(V) center ligated by three diethylamido groups and one tert‑butylimido group, affording a density of 1.252 g/mL at 25 °C and a boiling point of 90 °C at 0.1 mmHg . Commercial grades are regularly supplied at ≥99.99% (trace metals basis) and packaged under argon for deposition-system compatibility .

Why Generic Substitution of TBTDET in TaN and Ta₂O₅ Deposition is Not a Trivial Decision


In-class tantalum precursors — including PDMAT, TBTEMT, and TBDETCp — are not interchangeable with TBTDET because structural differences in the ligand set directly alter vapor‑pressure, thermal‑stability, and film‑property outcomes [1]. A systematic ranking places TBTDET at the top for thermal stability (TBTDET > PDMAT > TBTEMT) [2], while the close analog TBTEMT achieves higher volatility at the expense of earlier decomposition. Similarly, replacing TBTDET with the more thermally robust TBDETCp forces a trade‑off in carbon impurity (∼7 at. % carbon in Ta₂O₅) [1]. The quantitative evidence below demonstrates that each substitution changes at least two critical process parameters simultaneously, making generic replacement a source of process drift.

TBTDET Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Thermal Stability Ordering — TBTDET Surpasses PDMAT and TBTEMT by ¹H‑NMR Time‑Resolved Decomposition Tracking

The thermal stability of liquid TaN ALD precursors was directly compared by ¹H NMR under identical conditions. TBTDET exhibited the highest stability, followed by PDMAT, with TBTEMT being the least stable: TBTDET > PDMAT > TBTEMT [1]. The tert‑butylimido group on TBTDET was identified as the most stable ligand on the molecule, whereas the dialkylamido groups degraded first [1].

Thermal stability ALD precursor Ligand decomposition

ALD Temperature Window and Carbon Impurity Trade‑Off — TBTDET vs. TBDETCp in Ta₂O₅ Deposition

In a direct ALD comparison using water as co‑reactant, TBTDET maintained a saturated growth rate of 0.77 Å cycle⁻¹ at 250 °C, but the process was limited to ≤275 °C due to thermal decomposition of the diethylamido ligand [1]. The analog TBDETCp extended the usable temperature to 325 °C; however, the film contained ∼7 at. % carbon impurities, substantially higher than TBTDET‑derived films [1].

ALD temperature window Carbon impurity Ta₂O₅ thin film

MOCVD TaN Resistivity — TBTDET Delivers Lowest Resistivity Among Single‑Source Precursors Tested

In a head‑to‑head MOCVD evaluation of TaN films for metal‑gate applications, TBTDET produced the lowest resistivity (230 μΩ cm) among all precursors tested, including mixed amido/imido/guanidinato and hydrazido compounds [1]. The work function of TBTDET‑derived TaN was 4.4–4.6 eV, compared with 3.9 eV for the guanidinato‑based film [1].

TaN film Resistivity Metal gate MOCVD

Vapor Pressure — TBTDET Occupies a Middle Ground Between TBTEMT (Higher) and PDMAT (Lower)

TBTEMT exhibits a higher vapor pressure (~2 Torr at 100 °C) than TBTDET owing to smaller molecular size [1]. Conversely, PDMAT is a solid at delivery temperatures with limited volatility [2]. TBTDET, a liquid with a boiling point of 90 °C at 0.1 mmHg , occupies an intermediate volatility position that balances ease of vapor draw against premature decomposition.

Vapor pressure Precursor delivery ALD bubbler

Commercial Availability — TBTDET is Supplied at 99.99% Purity in Deposition‑Ready Cylinders

TBTDET is commercially available from multiple vendors in semiconductor‑grade purity. The standard specification is ≥99.99% (trace metals basis), supplied as a yellow liquid in stainless‑steel cylinders under argon for direct integration into ALD/CVD delivery systems . By contrast, PDMAT is typically a solid and requires higher bubbler temperatures for adequate vapour draw [1].

Precursor purity Semiconductor grade Procurement

Where TBTDET Differentiates in Practice: High‑Value ALD and CVD Application Scenarios


NMOS Metal‑Gate TaN Films Requiring 4.4–4.6 eV Effective Work Function

In CMOS gate‑stack engineering, TBTDET‑derived MOCVD TaN offers an effective work function of 4.4–4.6 eV, which is close to the silicon conduction band and therefore suited to NMOS threshold‑voltage tuning [1]. Among single‑source precursors, TBTDET achieves the lowest film resistivity (230 μΩ cm), directly reducing gate‑electrode RC delay [1].

Low‑Carbon Ta₂O₅ Dielectrics by Thermal ALD Below 275 °C

When the process temperature can be maintained at or below 275 °C, TBTDET delivers Ta₂O₅ films with lower carbon contamination than the more thermally stable alternative TBDETCp, which introduces ∼7 at. % carbon [2]. The saturated ALD growth rate of 0.77 Å cycle⁻¹ at 250 °C provides precise thickness control for high‑k capacitor dielectrics in DRAM and MIM devices [2].

Processes Requiring Balanced Volatility and Thermal Stability Beyond PDMAT

For fab lines transitioning from PDMAT, TBTDET overcomes the limited volatility and solid‑handling drawbacks of PDMAT while offering superior thermal stability [3][4]. The liquid formulation and intermediate vapour pressure enable consistent bubbler delivery without the risk of premature decomposition observed with the more volatile TBTEMT [4].

Copper Diffusion‑Barrier TaN in High‑Aspect‑Ratio Structures

TBTDET has been demonstrated in thermal ALD of TaNx barrier layers at 250 °C using NH₃ as co‑reactant [5]. The imido ligand remains bound to Ta at typical deposition temperatures, promoting a controlled surface reaction that is beneficial for conformal coverage inside high‑aspect‑ratio vias and trenches [6].

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